Tetrachlorophthalic anhydride

Flame Retardant Unsaturated Polyester Chlorinated Monomer

Formulators substituting TBPA with TCPA encounter sub-optimal chlorine loading and thermal degradation. TCPA is a reactive flame retardant monomer requiring 20-25% Cl for self-extinguishing polyester/epoxy resins, with oxygen index intermediate between TBPA and non-halogenated analogs. • Target 20-25% chlorine for self-extinguishing behavior in polyester. • Thermal stability increases with TCPA content-ideal for high-temperature composites and electronic packaging. • In glycopeptide synthesis, the TCP protecting group is cleaved selectively under mild conditions, preserving ester functionalities.

Molecular Formula C8Cl4O3
C6Cl4(CO)2O
C8Cl4O3
Molecular Weight 285.9 g/mol
CAS No. 117-08-8
Cat. No. B044441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachlorophthalic anhydride
CAS117-08-8
SynonymsTetrachlorophthalic Anhydride;  1,3-Dioxy-4,5,6,7-tetrachloroisobenzofuran;  3,4,5,6-Tetrachlorophthalic Anhydride;  4,5,6,7-Tetrachloroisobenzofuran-1,3-dione;  NSC 1484;  Niagathal;  Tetrachlorophthalic Acid Anhydride; 
Molecular FormulaC8Cl4O3
C6Cl4(CO)2O
C8Cl4O3
Molecular Weight285.9 g/mol
Structural Identifiers
SMILESC12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O
InChIInChI=1S/C8Cl4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11
InChIKeyAUHHYELHRWCWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
SLIGHTLY SOLUBLE IN ETHER
SLIGHTLY SOL IN WATER
Solubility in water, g/100ml at 20 °C: 0.4

Structure & Identifiers


Interactive Chemical Structure Model





TCPA Product Overview


Tetrachlorophthalic anhydride (TCPA) is a fully chlorinated aromatic anhydride (C8Cl4O3) with a molecular weight of 285.9 g/mol . This white to off-white crystalline powder has a melting point of 253-257 °C and a boiling point of 371 °C . TCPA is a reactive flame retardant monomer and a critical intermediate in organic synthesis . Its primary applications span three domains: (1) as a reactive flame retardant in unsaturated polyester and epoxy resins [1]; (2) as an intermediate for pigments (phthalocyanine green, quinophthalone yellows) and pesticides (rice blast phthalide) [1]; and (3) as an amine-protecting group in oligosaccharide chemistry .

TCPA vs. Generic Alternatives


In the class of halogenated aromatic anhydrides, TCPA, tetrabromophthalic anhydride (TBPA), and phthalic anhydride (PA) are not interchangeable. A direct comparative study demonstrated that the choice of anhydride alters critical performance parameters: oxygen index (a measure of flame retardancy) follows the order TBPA > TCPA > PA [1]. Similarly, heat resistance and tensile strength differ significantly [1]. Substituting TBPA with TCPA reduces flame retardancy efficiency—bromine requires 10-12% content for self-extinguishing polyester, whereas chlorine requires 20-25% [2]. Conversely, TCPA offers a different balance of properties, including specific solubility and thermal stability profiles . These material differences preclude generic substitution and necessitate selection based on quantitative, application-specific performance criteria.

TCPA Comparative Evidence


Flame Retardancy in Polyesters

In unsaturated polyester resins, tetrachlorophthalic anhydride (TCPA) exhibits lower flame retardant efficiency than tetrabromophthalic anhydride (TBPA). A comparative study measured the oxygen index (OI), a quantitative measure of flame retardancy, and found the OI order as BP-35 (TBPA-based) > CP-35 (TCPA-based) > NHP-35 (non-halogenated control) [1]. For self-extinguishing performance, the minimal halogen concentration required was 20-25% for chlorine (from TCPA) versus 10-12% for bromine (from TBPA) [2].

Flame Retardant Unsaturated Polyester Chlorinated Monomer

Thermal Stability in Copolymers

In copolymerization with 2-methyl-2-oxazoline (MOX), the thermal stability of the resulting copolymer increases as the content of tetrachlorophthalic anhydride (TCPA) increases [1]. The study determined monomer reactivity ratios as r1 = 0.10 for MOX and r2 = 0.05 for TCPA [1]. A separate study on chloropolyesters indicates that thermal stability increases as chlorine percentage increases [2].

Thermal Stability Copolymer Polymer Composite Thermogravimetric Analysis

Selective Amine Deprotection

The tetrachlorophthaloyl (TCP) group, derived from TCPA, offers unique orthogonal deprotection properties. It is stable to a wide range of reagents but can be selectively cleaved with ethylenediamine under conditions milder than those required for unsubstituted phthalimide derivatives . Critically, carboxylic esters are not cleaved under these TCP deprotection conditions . Cleavage is typically effected with 2-4 equivalents of ethylenediamine [1].

Protecting Group Oligosaccharide Synthesis Orthogonal Deprotection Amine Chemistry

TCPA Application Scenarios


Flame-Retardant Polyester & Epoxy Resins

For applications requiring a balanced property profile where ultimate flame retardancy is secondary to cost or specific regulatory compliance, TCPA serves as a reactive monomer. Direct comparative data show it provides intermediate oxygen index performance between TBPA and non-halogenated analogs [1]. Formulators should target 20-25% chlorine content to achieve self-extinguishing behavior [2].

High-Temperature Polymer Composites

TCPA is a preferred comonomer for applications demanding enhanced thermal stability. Studies demonstrate that copolymer thermal stability increases with TCPA content, making it suitable for high-temperature composites, electronic packaging, and flexible printed circuits [1].

Orthogonal Amine Protection

In oligosaccharide and glycopeptide synthesis, TCPA is uniquely valuable as an amine-protecting group. The resulting TCP group is selectively cleaved by 2-4 equivalents of ethylenediamine under mild conditions that preserve ester functionalities, a property not shared by unsubstituted phthalimides [1][2].

Dye and Pigment Intermediates

TCPA is a key intermediate in the synthesis of specialized dyes and pigments, such as phthalocyanine green and quinophthalone yellow (PY138) [1]. In PY138 production, TCPA reacts with 2-methyl-8-aminoquinoline in a condensation step at 196 °C [2].

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